6-Bromoquinolin-4(3H)-one
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Overview
Description
- The compound’s structure consists of a quinoline ring (a six-membered aromatic ring fused to a five-membered nitrogen-containing ring) with a bromine atom at position 6 and a carbonyl group (C=O) at position 4.
- Quinolines have diverse applications in medicinal chemistry, agrochemicals, and materials science due to their unique properties.
6-Bromoquinolin-4(3H)-one: is a heterocyclic organic compound. It belongs to the quinoline family, which is characterized by a bicyclic aromatic ring system.
Preparation Methods
Synthetic Routes: One common synthetic route involves cyclization of 2-aminobenzyl bromide with an appropriate carbonyl compound (such as acetic anhydride) to form the quinoline ring. Bromination then occurs at position 6.
Reaction Conditions: The reaction typically takes place under reflux conditions using a suitable solvent (e.g., acetic acid or chloroform).
Industrial Production: While not widely produced industrially, research laboratories synthesize 6-bromoquinolin-4(3H)-one for specific applications.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: Researchers explore derivatives of quinolines, including 6-bromoquinolin-4(3H)-one, for potential drug candidates. These compounds may exhibit antitumor, anti-inflammatory, or antimicrobial properties.
Materials Science: Quinoline derivatives find applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Studies: Quinolines can act as fluorescent probes for studying cellular processes.
Mechanism of Action
- The exact mechanism of action for 6-bromoquinolin-4(3H)-one depends on its specific application.
- In drug development, researchers investigate its interactions with molecular targets (e.g., enzymes, receptors) and signaling pathways.
Comparison with Similar Compounds
Similar Compounds: Other quinoline derivatives, such as 6-chloroquinoline-4(3H)-one and 6-iodoquinolin-4(3H)-one, share structural similarities.
Uniqueness: The bromine substitution at position 6 distinguishes 6-bromoquinolin-4(3H)-one from its analogs.
Properties
IUPAC Name |
6-bromo-3H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-2,4-5H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRZHWUEWCVYHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NC2=C(C1=O)C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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